An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, a valuable chiral building block in asymmetric synthesis. The document details a robust synthetic protocol, thorough characterization methodologies, and critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical guidance. The strategic use of Evans' chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to control stereochemistry is a central focus, underscoring the importance of this class of compounds in the preparation of enantiomerically pure molecules.
Introduction: The Significance of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and safety of a chiral drug molecule are often confined to a single enantiomer. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.[1] These auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled.
Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans.[2] These auxiliaries, often derived from readily available amino acids, provide a rigid scaffold that effectively shields one face of a reacting enolate, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[3] The predictable stereochemical outcomes and the crystallinity of the resulting N-acyl oxazolidinone derivatives, which facilitates purification, have made them indispensable in the synthesis of complex natural products and pharmaceuticals.[4]
This guide focuses on the synthesis and characterization of a specific N-acyl oxazolidinone, (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one. The incorporation of the pent-4-enoyl group introduces a terminal alkene functionality, which serves as a versatile handle for further synthetic transformations, such as olefin metathesis, hydroboration-oxidation, and Heck coupling reactions.
Synthesis of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
The synthesis of the title compound is achieved through the N-acylation of (S)-4-benzyl-2-oxazolidinone with pent-4-enoyl chloride. This reaction proceeds via the formation of a lithium salt of the oxazolidinone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from pent-4-enoic acid:
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Formation of the Acyl Chloride: Pent-4-enoic acid is converted to the more reactive pent-4-enoyl chloride.
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N-Acylation: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is deprotonated with a strong base, followed by reaction with pent-4-enoyl chloride to yield the target molecule.
Caption: Synthetic workflow for (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one.
Experimental Protocol
Step 1: Preparation of Pent-4-enoyl Chloride
Pent-4-enoyl chloride is a commercially available reagent. However, it can also be readily prepared from pent-4-enoic acid using standard methods, such as reaction with thionyl chloride or oxalyl chloride.
Step 2: N-Acylation of (S)-4-benzyl-2-oxazolidinone
This protocol is adapted from established procedures for the N-acylation of Evans' oxazolidinones.
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Materials:
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(S)-4-Benzyl-2-oxazolidinone
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Pent-4-enoyl chloride
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n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
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Procedure:
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To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent).
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Dissolve the oxazolidinone in anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn pale yellow. Stir for 30 minutes at -78 °C.
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In a separate, dry flask, dissolve pent-4-enoyl chloride (1.1 equivalents) in a small amount of anhydrous THF.
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Add the solution of pent-4-enoyl chloride dropwise to the lithium salt solution at -78 °C.
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Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one.
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Mechanistic Considerations
The high yield and clean nature of this reaction are attributed to the nucleophilicity of the lithium amide generated in situ and the high electrophilicity of the acyl chloride. The low reaction temperature (-78 °C) is crucial to prevent side reactions, such as enolization of the acyl chloride or attack at the oxazolidinone carbonyl. The benzyl group at the C4 position of the oxazolidinone plays a critical role in inducing chirality in subsequent reactions by sterically hindering one face of the enolate that can be formed from the acylated product.
Characterization of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons of the benzyl group, the oxazolidinone ring, and the pent-4-enoyl moiety. The diastereotopic protons of the benzyl methylene group and the oxazolidinone ring will likely appear as distinct multiplets due to the chiral center at C4. The terminal vinyl protons of the pent-4-enoyl group will be readily identifiable in the olefinic region of the spectrum.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for all carbon atoms in the molecule. The carbonyl carbons of the oxazolidinone and the acyl group will appear at the downfield end of the spectrum. The carbons of the phenyl ring and the double bond will also have characteristic chemical shifts.
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Phenyl | 7.20 - 7.40 (m) | 127 - 136 |
| -CH- (oxazolidinone) | 4.60 - 4.80 (m) | 55 - 60 |
| -CH₂- (oxazolidinone) | 4.10 - 4.30 (m) | 65 - 70 |
| -CH₂- (benzyl) | 2.70 - 3.40 (m) | 37 - 40 |
| C=O (amide) | - | 170 - 175 |
| C=O (oxazolidinone) | - | 153 - 155 |
| -CH=CH₂ | 5.70 - 5.90 (m), 4.90 - 5.10 (m) | 137 - 139, 115 - 117 |
| -CH₂-C=O | 2.90 - 3.10 (t) | 35 - 38 |
| -CH₂-CH= | 2.40 - 2.60 (q) | 28 - 32 |
Note: These are predicted chemical shift ranges based on known values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one is expected to show strong absorption bands corresponding to:
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C=O stretching (amide): ~1690-1710 cm⁻¹
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C=O stretching (oxazolidinone): ~1770-1790 cm⁻¹
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C=C stretching (alkene): ~1640 cm⁻¹
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C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one (C₁₅H₁₇NO₃), the expected molecular weight is approximately 259.30 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
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(S)-4-Benzyl-2-oxazolidinone: May cause skin and eye irritation.[5] Handle with care and avoid inhalation of dust.
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Pent-4-enoyl chloride: Corrosive and flammable. Reacts with water. Handle under anhydrous conditions.
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n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and highly reactive with water. Must be handled under an inert atmosphere using proper syringe and cannula techniques.
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Triethylamine: Flammable and corrosive.[1] Causes severe skin burns and eye damage.
Applications in Asymmetric Synthesis
(S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one is a versatile intermediate for a variety of asymmetric transformations. The chiral auxiliary directs the stereoselective reactions at the α-carbon of the pent-4-enoyl chain. The terminal alkene can then be further functionalized.
Caption: Synthetic utility of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of (S)-4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one. The detailed protocol, coupled with a thorough discussion of characterization techniques and safety considerations, provides a valuable resource for synthetic chemists. The strategic use of an Evans' chiral auxiliary in this building block highlights its potential for the stereocontrolled synthesis of complex and biologically active molecules, making it a significant tool in the arsenal of modern organic synthesis.
References
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Redox. (2023, August 22). Safety Data Sheet Triethylamine. [Link]
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Cole-Parmer. Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
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PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
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YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
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ACS Publications. The Pent-4-enoyl Group: A Novel Amine-Protecting Group That Is Readily Cleaved under Mild Conditions | The Journal of Organic Chemistry. [Link]
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SDS Manager. (S)-4-Benzyl-2-oxazolidinone SDS. [Link]
Sources
- 1. (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | C13H15NO3 | CID 2733696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smolecule.com [smolecule.com]
- 3. (S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | CID 11391341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 10869526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]
Chelated Z-Enolate
Rigid Dienophile Conformation